molecular formula C23H26N4O3S B3312483 2,4,5-trimethyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide CAS No. 946317-83-5

2,4,5-trimethyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide

Cat. No. B3312483
CAS RN: 946317-83-5
M. Wt: 438.5 g/mol
InChI Key: LTBWENNHYFVANS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TAK-659 is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor (BCR) signaling. BCR signaling is essential for the survival and proliferation of B cells, which are involved in the pathogenesis of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). Therefore, inhibition of BTK has emerged as a promising therapeutic strategy for the treatment of B-cell malignancies.

Mechanism of Action

TAK-659 inhibits BTK by binding to the ATP-binding pocket of the kinase domain, thereby preventing the phosphorylation of downstream signaling molecules and inhibiting 2,4,5-trimethyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide signaling. This leads to the induction of apoptosis and inhibition of cell proliferation in B-cell malignancies.
Biochemical and Physiological Effects:
TAK-659 has been shown to induce apoptosis and inhibit cell proliferation in B-cell malignancies, both in vitro and in vivo. Additionally, TAK-659 has been shown to inhibit the production of cytokines and chemokines, which are involved in the pathogenesis of B-cell malignancies. TAK-659 has also been shown to have minimal effects on T-cell function, suggesting a favorable safety profile.

Advantages and Limitations for Lab Experiments

One of the advantages of TAK-659 is its potency and selectivity for BTK, which allows for effective inhibition of 2,4,5-trimethyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide signaling in B-cell malignancies. Additionally, TAK-659 has shown efficacy against CLL and NHL cell lines, as well as primary patient samples. However, one limitation of TAK-659 is its relatively short half-life, which may require frequent dosing in clinical settings.

Future Directions

Several future directions for TAK-659 research include the evaluation of its efficacy in combination with other targeted therapies, such as PI3K inhibitors, as well as its potential for use in other B-cell malignancies, such as Waldenstrom macroglobulinemia. Additionally, the development of more potent and selective BTK inhibitors, including TAK-659 derivatives, may further enhance the therapeutic potential of this class of compounds. Finally, the identification of biomarkers that predict response to BTK inhibitors, including TAK-659, may facilitate patient selection and improve clinical outcomes.

Scientific Research Applications

TAK-659 has been extensively studied in preclinical models of B-cell malignancies, demonstrating potent antitumor activity in vitro and in vivo. In particular, TAK-659 has shown efficacy against CLL and NHL cell lines, as well as primary patient samples. Furthermore, TAK-659 has been shown to overcome resistance to other BTK inhibitors, such as ibrutinib, in preclinical models.

properties

IUPAC Name

2,4,5-trimethyl-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3S/c1-16-14-18(3)22(15-17(16)2)31(28,29)26-20-6-4-19(5-7-20)21-8-9-23(25-24-21)27-10-12-30-13-11-27/h4-9,14-15,26H,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTBWENNHYFVANS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCOCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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